molecular formula C8H13N3 B13765599 N~2~-Propylpyridine-2,5-diamine CAS No. 52025-40-8

N~2~-Propylpyridine-2,5-diamine

Cat. No.: B13765599
CAS No.: 52025-40-8
M. Wt: 151.21 g/mol
InChI Key: YTZJHEGRZSRVDQ-UHFFFAOYSA-N
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Description

N2-propyl-2,5-pyridinediamine is a chemical compound with the molecular formula C8H13N3. It is a derivative of pyridine, a basic heterocyclic organic compound.

Properties

CAS No.

52025-40-8

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-N-propylpyridine-2,5-diamine

InChI

InChI=1S/C8H13N3/c1-2-5-10-8-4-3-7(9)6-11-8/h3-4,6H,2,5,9H2,1H3,(H,10,11)

InChI Key

YTZJHEGRZSRVDQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-propyl-2,5-pyridinediamine typically involves the reaction of 2,5-diaminopyridine with propyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N2-propyl-2,5-pyridinediamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The production is often carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N2-propyl-2,5-pyridinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can produce a variety of alkyl or aryl-substituted pyridines .

Scientific Research Applications

N2-propyl-2,5-pyridinediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-propyl-2,5-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to a range of biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N2,N2-Dipropyl-2,5-pyridinediamine
  • 2,5-Diaminopyridine
  • N2-ethyl-2,5-pyridinediamine

Uniqueness

N2-propyl-2,5-pyridinediamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

N~2~-Propylpyridine-2,5-diamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is synthesized through the nucleophilic substitution reaction of 2,5-diaminopyridine with propyl halides, typically in the presence of bases like sodium hydroxide or potassium carbonate. The reaction conditions are carefully controlled to ensure high purity and yield. The compound's molecular formula is C9_{9}H13_{13}N3_{3}, with a molecular weight of approximately 165.22 g/mol.

Chemical Reactions

The compound undergoes various chemical reactions:

  • Oxidation : Can be oxidized to form N-oxides using agents like hydrogen peroxide.
  • Reduction : Can be reduced to more saturated derivatives using lithium aluminum hydride.
  • Substitution : Electrophilic and nucleophilic substitutions can introduce different functional groups onto the pyridine ring.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity against various pathogens. Studies have shown effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as some fungal strains . The compound's mechanism likely involves interaction with bacterial cell membranes or inhibition of essential enzymes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. Its ability to interact with metal ions enhances its potential as a therapeutic agent in cancer treatment.

This compound's biological activity is attributed to its ability to bind to specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. This binding can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity critical for bacterial survival or cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of bacteria and fungi. Results indicated that it exhibited significant inhibitory effects on E. coli and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Activity : In another case study focusing on human cancer cell lines, this compound demonstrated cytotoxic effects at micromolar concentrations. The study highlighted its role in inducing apoptosis through oxidative stress pathways, marking it as a candidate for further development in cancer therapeutics .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModerateYesSpecific propyl substitution
N~2,N~2-Dipropyl-2,5-pyridinediamineHighModerateGreater lipophilicity
4-Propylpyridine-2,3-diamineModerateYesDifferent substitution pattern

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